Prostaglandin F2alpha dimethyl amide
Overview
Description
Prostaglandin F2alpha dimethyl amide is a synthetic derivative of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have hormone-like effects and play crucial roles in various physiological processes, including inflammation, blood flow, and the induction of labor
Mechanism of Action
Target of Action
The primary target of this compound, also known as Prostaglandin F2alpha dimethyl amide, is the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including female reproductive function such as luteolysis and parturition .
Mode of Action
This compound interacts with its target, the FP receptor, through receptor-mediated stimulation. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Biochemical Pathways
The compound exerts its effects via activation of calcium and PKC signaling . It regulates the phosphorylation of both DRP1 and its mitochondrial receptor, MFF, in large luteal cells leading to fission of the mitochondria . Furthermore, it elicits increased intracellular reactive oxygen species and promotes receptor-mediated activation of PINK–Parkin mitophagy .
Pharmacokinetics
They are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of mitochondrial fission in large luteal cells . This leads to changes in mitochondrial dynamics and promotes mitophagy . Additionally, it induces cardiac myocyte hypertrophy and cardiac growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is released in response to an increase in oxytocin levels in the uterus . Furthermore, its effects can be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Biochemical Analysis
Biochemical Properties
Prostaglandin F2alpha dimethyl amide interacts with the prostaglandin F receptor (FP; PGF2Rα), acting as a weak antagonist . It has been shown to inhibit the contractile effects of prostaglandin F2α in gerbil colon by 50% at a dose of 3.2 µg/ml .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with the prostaglandin F receptor (FP; PGF2Rα). It has been shown to inhibit the contractile effects of prostaglandin F2α in gerbil colon
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the prostaglandin F receptor (FP; PGF2Rα). As a weak antagonist, it inhibits the receptor’s activity, thereby modulating the effects of prostaglandin F2α .
Dosage Effects in Animal Models
In animal models, specifically gerbils, this compound at a dose of 3.2 µg/ml has been shown to inhibit the contractile effects of prostaglandin F2α by 50%
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F2alpha dimethyl amide typically involves the modification of prostaglandin F2alpha. One common method includes the use of a Baeyer-Villiger monooxygenase-catalyzed stereoselective oxidation followed by a ketoreductase-catalyzed diastereoselective reduction . These reactions are carried out under mild conditions to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemoenzymatic methods. The process is optimized for efficiency and cost-effectiveness, often employing biocatalysis to achieve the desired stereochemistry and yield .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin F2alpha dimethyl amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize related analogs.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, which can have different biological activities and applications .
Scientific Research Applications
Prostaglandin F2alpha dimethyl amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.
Biology: Investigated for its role in cellular signaling and regulation.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Prostaglandin E2: Another prostaglandin with similar biological functions but different receptor specificity.
Prostaglandin D2: Involved in allergic responses and inflammation.
Prostacyclin (PGI2): Plays a role in vasodilation and inhibition of platelet aggregation.
Uniqueness: Prostaglandin F2alpha dimethyl amide is unique due to its specific receptor binding and the resulting physiological effects. Its synthetic modifications also allow for enhanced stability and targeted applications in research and medicine .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWKBHDDFBNMX-HRUISTIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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